molecular formula C9H6O4 B1623998 3,7-Dihydroxychromen-2-one CAS No. 22065-03-8

3,7-Dihydroxychromen-2-one

Cat. No.: B1623998
CAS No.: 22065-03-8
M. Wt: 178.14 g/mol
InChI Key: GLEMZFGSPKRSOO-UHFFFAOYSA-N
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Description

. This compound is known for its potent antioxidant properties and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxychromen-2-one can be achieved through various methods, including extraction from natural sources or chemical synthesis. One common natural source is the Japanese wax tree (Rhus succedanea), where fisetin is present in the leaves and fruits. Chemical synthesis involves the condensation of resorcinol and acetophenone derivatives.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced crystallization techniques to enhance its bioavailability. For instance, co-crystallization with caffeine and nicotinamide has been shown to improve the solubility and bioavailability of fisetin .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydroxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to scavenge hydroxyl and superoxide anion radicals .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of chromen-2-one, which possess different biological activities .

Comparison with Similar Compounds

Uniqueness: 3,7-Dihydroxychromen-2-one is unique due to its dual hydroxyl groups at the 3rd and 7th positions, which enhance its antioxidant capabilities. This structural feature allows it to effectively scavenge free radicals and protect cells from oxidative damage .

Properties

IUPAC Name

3,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMZFGSPKRSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426089
Record name 3,7-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22065-03-8
Record name 3,7-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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